molecular formula C12H5F21 B177855 (Perfluoro-n-decyl)ethane CAS No. 154478-87-2

(Perfluoro-n-decyl)ethane

Cat. No.: B177855
CAS No.: 154478-87-2
M. Wt: 548.13 g/mol
InChI Key: HUPGRQWHZOWFPQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (Perfluoro-n-decyl)ethane involves the fluorination of decyl ethane. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid side reactions . Industrial production methods often involve high-energy irradiation techniques, such as electron beam or gamma irradiation, to achieve the desired fluorination .

Chemical Reactions Analysis

(Perfluoro-n-decyl)ethane is known for its chemical inertness, which makes it resistant to many types of chemical reactions. it can undergo certain reactions under specific conditions:

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPGRQWHZOWFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)10(CH2)2H, C12H5F21
Record name Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895252
Record name 1-(Perfluorodecyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154478-87-2
Record name 1-(Perfluorodecyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Perfluoro-n-decyl)ethane
Reactant of Route 2
(Perfluoro-n-decyl)ethane
Reactant of Route 3
(Perfluoro-n-decyl)ethane
Reactant of Route 4
(Perfluoro-n-decyl)ethane
Reactant of Route 5
(Perfluoro-n-decyl)ethane
Reactant of Route 6
(Perfluoro-n-decyl)ethane

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